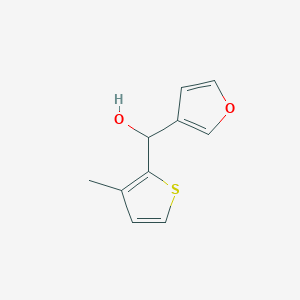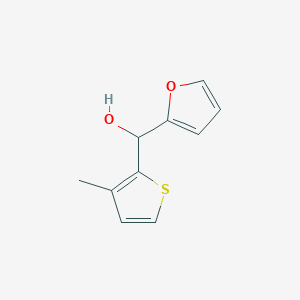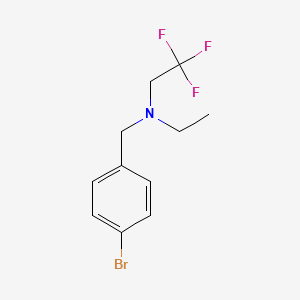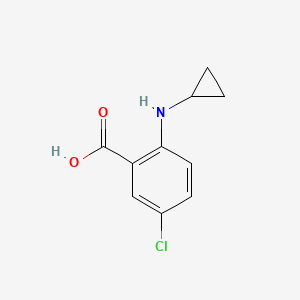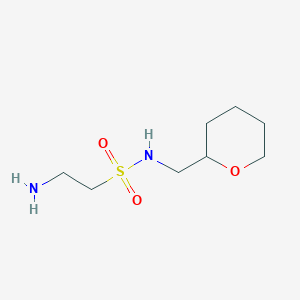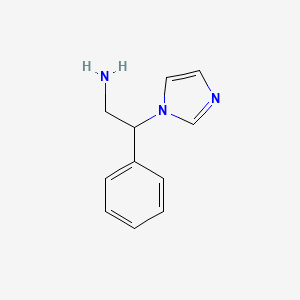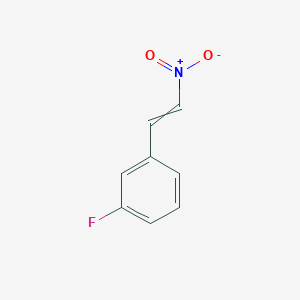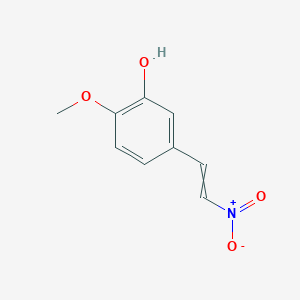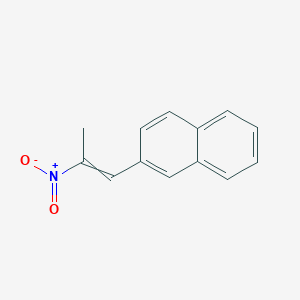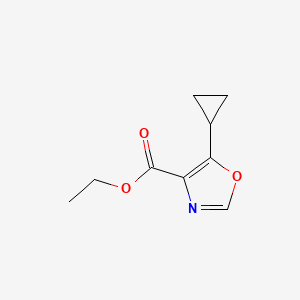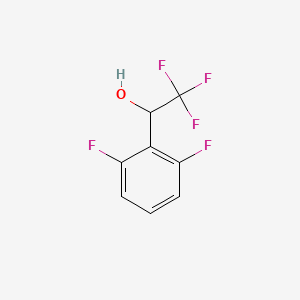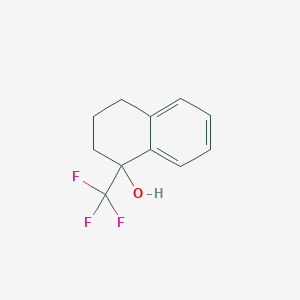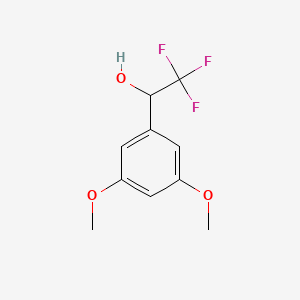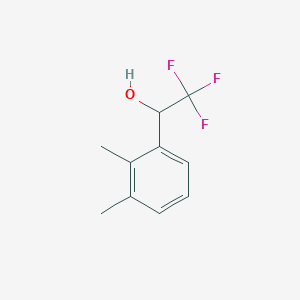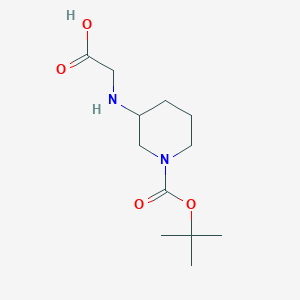
3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is a compound that belongs to the class of piperidine derivatives. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The presence of both carboxylic acid and ester functional groups makes it a versatile building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester typically involves the protection of the amino group and the carboxylic acid group. One common method is the use of tert-butyl ester as a protecting group for the carboxylic acid. The synthesis can be carried out through the following steps:
Protection of the amino group: The amino group is protected using a suitable protecting group such as Boc (tert-butoxycarbonyl).
Formation of the piperidine ring: The protected amino acid is then cyclized to form the piperidine ring.
Introduction of the carboxymethyl group: The carboxymethyl group is introduced through a nucleophilic substitution reaction.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of automated synthesizers and large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include tert-butyl chloroformate, piperidine, and carboxymethylating agents.
化学反应分析
Types of Reactions
3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
科学研究应用
3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs for neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
- 3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid methyl ester
- 3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid ethyl ester
- 3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester
Uniqueness
3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific tert-butyl ester protecting group, which provides stability and ease of deprotection under mild conditions. This makes it particularly useful in synthetic chemistry where selective deprotection is required.
属性
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-5-9(8-14)13-7-10(15)16/h9,13H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOYJKJVEBVTBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
